Home > Products > Screening Compounds P125589 > N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine -

N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine

Catalog Number: EVT-4653349
CAS Number:
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) []

  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. [] It displays promising antitumor activity, particularly in combination with the EGFR inhibitor osimertinib, in preclinical models of non-small cell lung cancer (NSCLC). []

2. 2-[2-[1-(4-Chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid (L-699,333) []

  • Compound Description: L-699,333 is a potent 5-lipoxygenase (5-LO) inhibitor. [] It demonstrates efficacy in inhibiting LTB4 biosynthesis in human leukocytes and whole blood. [] Furthermore, L-699,333 displays functional activity in animal models of inflammation and asthma. []

3. 3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide []

  • Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. []

4. (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one []

  • Compound Description: This chalcone derivative shows potential as an antimalarial agent based on molecular docking studies with Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). []

5. 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) []

  • Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, showing efficacy in inhibiting leukotriene synthesis both in vitro and in vivo. [] It exhibits favorable pharmacokinetic properties and has been investigated in clinical trials for asthma. []

6. (2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide (SSR149415) []

  • Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist. [] It exhibits potent inhibition of arginine vasopressin (AVP)-induced corticotropin release and displays anxiolytic-like activity in animal models. []

7. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide []

  • Compound Description: This compound is a simple indole derivative with no reported biological activity in the provided paper. []

8. 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide []

    9. (S)-Ethyl 2-(2-methoxyphenylsulfenamido)-3-(1H-indol-3-yl)propanoate []

    • Compound Description: This compound is an intermediate in the synthesis of novel acetohydroxyacid synthase (AHAS) inhibitors. []

    10. 2-{[2-(Dimethylamino)ethyl]amino}-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone dihydrochloride []

    • Compound Description: This compound serves as a key intermediate in the synthesis of complex heterocyclic compounds. []

    11. 3-(1H-Indol-3-yl)-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids []

    • Compound Description: This class of compounds represents a new type of insulin receptor activator where a hydroxyfuroic acid replaces a hydroxyquinone moiety. [] These compounds show potential in treating insulin resistance and related metabolic disorders. []

    12. (R)-N-(5-(2-Methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide []

    • Compound Description: This compound is an intermediate in a multi-step synthesis, with no specific biological activity reported in the provided paper. []

    13. 4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

    • Compound Description: ZD3523 is a potent and orally active leukotriene receptor antagonist. [] It shows high affinity for the LTD4 receptor and effectively inhibits LTD4-induced bronchoconstriction. []

    14. N-(N-(2-(1H-Indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (Compound 1) []

    • Compound Description: Compound 1 is a competitive inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) aminopeptidase activity. []

    15. 1-(1-(4-Acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea (Compound 2) []

    • Compound Description: Compound 2 is a competitive inhibitor of ERAP1 aminopeptidase activity. [] It demonstrates the ability to inhibit antigen presentation in cellular assays. []

    16. 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid (Compound 3) []

      17. 2-(1-(4-(2-Cyanophenyl)-1-benzyl-1H-indol-3-yl)-5-(4-methoxyphenyl)-1-oxa-3-azaspiro[5,5]undecane (CIMO) []

      • Compound Description: CIMO is a potent inhibitor of the JAK-STAT pathway with selectivity for hepatocellular carcinoma (HCC) cells. [] It suppresses HCC cell proliferation and induces apoptosis by down-regulating STAT3 signaling. [] CIMO also demonstrates in vivo efficacy in reducing tumor growth in an orthotopic HCC mouse model. []

      18. N-Hydroxy-N-(2-(1-hydroxy-2-methoxy-1H-indol-3-yl)ethyl)acetamide (Compound 1) []

      • Compound Description: Compound 1 is a new indole alkaloid isolated from the fungus Cladosporium sp. SCSIO41205. []

      (E)-3-((E)-4-Chlorobenzylidene)-5-((5-methoxy-1H-indol-3-yl)methylene)-1-methylpiperidin-4-one (CB-2) []

      • Compound Description: CB-2 is a curcumin derivative identified as a late-stage autophagy inhibitor in non-small cell lung cancer (NSCLC) A549 cells. [] It disrupts autophagy by blocking the fusion of autophagosomes with lysosomes and exhibits inhibitory effects on A549 cell migration and viability. []

      20. N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3,5-di-tert-butyl-4-hydroxybenzamide (DTBHB) []

      • Compound Description: DTBHB, a melatonin-related compound, exhibits significant antioxidant properties by inhibiting lipid peroxidation in low-density lipoproteins (LDL). [] This suggests potential benefits in preventing atherosclerosis. []

      21. (R,S)-1-(3-Methoxyphenyl)-2-propyl-1,2,3,4-tetrahydro-β-carboline (GWC20) []

      • Compound Description: GWC20, a pinoline derivative, demonstrates potent antioxidant activity by effectively inhibiting lipid peroxidation in low-density lipoproteins (LDL). [] Its antioxidant properties suggest potential in preventing atherosclerosis. []

      22. N-[(Rhodamin-X-yl)but-4-yl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide chloride salt (Fluorocoxib D) [, ]

      • Compound Description: Fluorocoxib D is a hydrophilic, fluorescent COX-2 inhibitor. [, ] It allows for the visualization of COX-2 expression in cells and animal models of inflammation and osteoarthritis. [] Additionally, Fluorocoxib D exhibits a favorable safety profile in preclinical studies. []

      23. N-[(5-Carboxy-X-rhodaminyl)but-4-yl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide (Fluorocoxib A) []

      • Compound Description: Fluorocoxib A is a fluorescently labeled COX-2 inhibitor used for detecting COX-2-expressing cancer cells. []

      24. 4-Methylpiperazinomethyl-2-(1-benzenesulfonylindol-2-yl)ethyne (Compound 1) []

      • Compound Description: Compound 1 is an N, N-disubstituted 3-(1-benzenesulfonylindol-2-yl)propagylamine synthesized via a cuprous-catalyzed Mannich reaction and exhibits potential trypanocidal activity against Trypanosoma brucei brucei. []

      25. 2-(5 Chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (ST1936) []

      • Compound Description: ST1936 is a selective serotonin-6 (5-HT6) receptor agonist. [] It demonstrates a significant impact on the electrical activity of putative dopaminergic neurons in the ventral tegmental area (VTA) of the rat brain. [] This suggests a potential role for ST1936 in modulating dopaminergic pathways and its potential therapeutic application in conditions involving cognitive dysfunction. []

      26. 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(5-methylpyridin-2-yl)acetamide (Compound 5) []

      • Compound Description: Compound 5 is a mefenamic acid derivative designed as a potential anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs. [] It exhibits promising anti-inflammatory activity in an egg-white-induced edema model in rats and shows a lower ulcer index compared to celecoxib, a selective COX-2 inhibitor. []

      27. 2-[1-(4-Chlorobenzoyl)-5-methyl-2,3-dihydro-1H-indol-3-yl]-N-(5-methylthiazol-2-yl)acetamide (Compound 6) []

      • Compound Description: Compound 6 is an indomethacin derivative designed to possess anti-inflammatory properties while minimizing gastrointestinal side effects associated with traditional NSAIDs. [] In rat studies using an egg-white-induced edema model, it demonstrates notable anti-inflammatory activity and a lower ulcer index compared to celecoxib, a selective COX-2 inhibitor. []

      28. N-(6-Phenylhexanoyl)glycyl-tryptophan amide (GB-115) []

      • Compound Description: GB-115 is a potent cholecystokinin-4 (CCK-4) analog with pronounced anxiolytic activity. [] Its biologically active conformation is suggested to be a βII-turn, as determined by conformational analysis using NMR spectroscopy and structure-activity relationship studies with various analogs. []

      29. 4-Methoxy-2-(N-acylaminomethyl)indoles []

      • Compound Description: This group of compounds act as selective antagonists for the MT2 melatonin receptor. [] This selectivity suggests a potential role in regulating circadian rhythms and sleep-wake cycles. []

      30. N-[(1-p-Chlorobenzyl-4-methoxy-1H-indol-2-yl)methyl]propanamide (Compound 12) []

      • Compound Description: Compound 12 exhibits antagonistic activity at both MT1 and MT2 melatonin receptors but displays a 148-fold selectivity for MT2. []

      31. N-[2-[[[3-(4'-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4'-methoxybenzenesulfonamide phosphate (KN-93) []

      • Compound Description: KN-93 is a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). [] When microinjected into the medial nucleus accumbens of cocaine-sensitized rats, KN-93 effectively blocks the expression of behavioral sensitization to cocaine, suggesting the involvement of CaMKII in this process. []

      32. 2-[1-(3-Dimethylaminopropyl)-1H-indol-3-yl]-3-(1H-indol-3-yl)maleimide (Bisindolylmaleimide I) []

      • Compound Description: Bisindolylmaleimide I acts as a potent and selective inhibitor of calcium-dependent protein kinase C (PKC). [] Microinjection of this inhibitor into the medial nucleus accumbens of cocaine-sensitized rats effectively blocks the expression of behavioral sensitization to cocaine. [] This suggests a crucial role for PKC in the development and expression of cocaine sensitization.
      Overview

      N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine is a synthetic compound that combines an indole moiety with a glycine unit through a propanoyl linker. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxy group on the indole ring enhances its solubility and may influence its biological interactions.

      Source

      The compound can be sourced from various chemical suppliers and research institutions specializing in synthetic organic chemistry. Notable suppliers include BenchChem and EvitaChem, which offer detailed product specifications and synthesis methods.

      Classification

      N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine is classified as an indole derivative and an amino acid analog. Its structure suggests potential applications in medicinal chemistry, particularly in drug design targeting various biological pathways.

      Synthesis Analysis

      Methods

      The synthesis of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine typically involves several key steps:

      1. Formation of the Indole Ring: The indole structure can be synthesized through methods such as the Fischer indole synthesis, where phenylhydrazine reacts with a suitable carbonyl compound.
      2. Methoxylation: The indole ring is then subjected to methoxylation at the 4-position using methanol in the presence of an acid catalyst to introduce the methoxy group.
      3. Propanoylation: The methoxy-substituted indole is reacted with propanoyl chloride in the presence of a base like pyridine to form the propanoyl derivative.
      4. Glycine Coupling: Finally, the propanoyl derivative is coupled with glycine using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine .

      Technical Details

      The reaction conditions for each step must be carefully controlled to ensure high yields and purity of the final product. Common solvents include dichloromethane and dimethylformamide, while temperature and reaction time vary depending on the specific reagents used.

      Molecular Structure Analysis

      Structure

      N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine has a complex molecular structure characterized by:

      • An indole ring that provides aromatic stability.
      • A methoxy group at the 4-position, enhancing solubility.
      • A propanoyl linkage connecting to glycine, which contributes to its amino acid-like properties.

      Data

      The molecular formula for N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine is C13H16N2O3C_{13}H_{16}N_{2}O_{3}, with a molecular weight of approximately 248.28 g/mol .

      Chemical Reactions Analysis

      Reactions

      N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine can undergo several chemical reactions:

      1. Oxidation: The indole ring can be oxidized using agents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
      2. Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon under hydrogen gas, yielding reduced forms of the compound.
      3. Substitution Reactions: The methoxy or propanoyl groups can participate in nucleophilic substitution reactions under basic conditions, allowing for further functionalization .

      Technical Details

      Each reaction type requires specific conditions:

      • Oxidation typically occurs in acidic or neutral media.
      • Reduction requires careful control of hydrogen pressure and catalyst loading.
      • Substitution reactions often utilize strong bases like sodium hydroxide to facilitate nucleophilic attack.
      Mechanism of Action

      The mechanism of action for N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine involves its interaction with biological targets, potentially influencing various signaling pathways. Indole derivatives are known to interact with receptors involved in neurotransmission and cellular signaling, suggesting that this compound may exhibit neuroprotective or anticancer properties due to its structural similarities with other biologically active compounds .

      Physical and Chemical Properties Analysis

      Physical Properties

      N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine typically appears as a white to off-white solid. Its melting point and solubility characteristics depend on purity and specific synthesis conditions but are generally favorable for biological assays.

      Chemical Properties

      The compound exhibits moderate stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. It is soluble in polar solvents such as water and methanol, facilitating its use in biological studies.

      Applications

      N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine has several scientific applications:

      1. Medicinal Chemistry: As a building block for synthesizing novel therapeutic agents targeting various diseases.
      2. Biological Research: Studied for potential antimicrobial and anticancer activities due to its structural features resembling known bioactive compounds.
      3. Material Science: Investigated for use in developing new materials with specific properties influenced by its unique chemical structure .

      This compound's combination of structural complexity and potential bioactivity makes it a valuable subject for ongoing research in pharmacology and organic synthesis.

      Properties

      Product Name

      N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine

      IUPAC Name

      2-[3-(4-methoxyindol-1-yl)propanoylamino]acetic acid

      Molecular Formula

      C14H16N2O4

      Molecular Weight

      276.29 g/mol

      InChI

      InChI=1S/C14H16N2O4/c1-20-12-4-2-3-11-10(12)5-7-16(11)8-6-13(17)15-9-14(18)19/h2-5,7H,6,8-9H2,1H3,(H,15,17)(H,18,19)

      InChI Key

      OQKWKKZQPWUUGW-UHFFFAOYSA-N

      SMILES

      COC1=CC=CC2=C1C=CN2CCC(=O)NCC(=O)O

      Canonical SMILES

      COC1=CC=CC2=C1C=CN2CCC(=O)NCC(=O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.